Musk xylene

Catalog No.
S600805
CAS No.
81-15-2
M.F
C12H15N3O6
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk xylene

CAS Number

81-15-2

Product Name

Musk xylene

IUPAC Name

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3

InChI Key

XMWRWTSZNLOZFN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

Solubility

In water, 0.15 mg/L at 22 °C
In water, 0.49 mg/L at 25 °C
Slightly soluble in ethanol; soluble in ethyl ether, chloroform

Synonyms

1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene; 2,4,6-Trinitro-5-tert-butyl-m-xylene; 5-tert-Butyl-2,4,6-trinitro-m-xylene; Moschus xylol; Musk xylol; NSC 59844; Xylene Musk; 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene; 2,4,6-Trinitro-3,5-dimeth

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

Musk xylene, also known as 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a synthetic musk fragrance widely used in consumer products to mimic natural musk. It was once the most popular nitro musk but its use has declined due to environmental and safety concerns [].


Molecular Structure Analysis

The key feature of musk xylene's structure is the presence of three nitro groups (NO2) attached to a benzene ring at positions 2, 4, and 6. Additionally, it has a tert-butyl group (C(CH3)3) and two methyl groups (CH3) on the benzene ring at positions 1 and 3, and 5 respectively []. This specific structure contributes to its musky scent and its lipophilic nature, allowing it to accumulate in fatty tissues [].


Chemical Reactions Analysis

The decomposition of musk xylene can occur under high temperatures, releasing toxic gases like nitrogen oxides []. Information on other specific reactions is limited due to its restricted use in scientific research.


Physical And Chemical Properties Analysis

  • Melting point: 110 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Low solubility in water (150 ng dm-1) but highly soluble in organic solvents []
  • Stability: Stable under normal conditions but decomposes at high temperatures []

Musk xylene does not have a significant role in biological systems. Its primary function is as a fragrance ingredient and it interacts with olfactory receptors in the nose to produce a musky scent [].

Use as a fragrance ingredient:

Musk xylene is a synthetic compound with a strong musk odor, commonly used as a fragrance ingredient in various consumer products such as cosmetics, detergents, and soaps [National Institutes of Health, ]. While its economic importance lies in the fragrance industry, scientific research on musk xylene primarily focuses on its environmental and toxicological effects.

Environmental studies:

Due to its widespread use, musk xylene has been detected in various environmental compartments, including surface waters, sediments, and biota such as fish and shellfish [International Agency for Research on Cancer, ]. Researchers are studying its environmental fate and transport, aiming to understand its persistence, degradation pathways, and potential for bioaccumulation in the ecosystem.

Toxicological studies:

Several studies have investigated the potential health risks associated with musk xylene exposure. These studies primarily use animal models, focusing on effects like:

  • Carcinogenicity: Studies in mice have shown an increased incidence of liver and Harderian gland tumors following chronic oral exposure to musk xylene [National Institutes of Health, ]. However, the relevance of these findings to human health requires further investigation.
  • Endocrine disruption: Some studies suggest that musk xylene might have weak estrogenic and anti-androgenic activity, potentially affecting hormone function [European Commission, ]. However, the evidence is still limited, and more research is needed to understand the potential implications for human health.

  • Friedel-Crafts Alkylation: In this reaction, meta-xylene (1,3-dimethylbenzene) reacts with tert-butyl chloride in the presence of aluminum chloride as a catalyst. This step yields tert-butyl-meta-xylene.
    meta xylene+tert butyl chlorideAlCl3tert butyl meta xylene\text{meta xylene}+\text{tert butyl chloride}\xrightarrow{\text{AlCl}_3}\text{tert butyl meta xylene}
  • Nitration: The tert-butyl-meta-xylene is then subjected to nitration using fuming nitric acid or a mixture of nitric and sulfuric acids. This process introduces three nitro groups at positions 2, 4, and 6 on the aromatic ring.
    tert butyl meta xylene+3HNO3H2SO4musk xylene\text{tert butyl meta xylene}+3\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{musk xylene}

These reactions yield musk xylene with a purity that can reach over 99% after recrystallization from ethanol .

Musk xylene exhibits various biological effects, including potential endocrine disruption and carcinogenicity. Studies have shown that it can bioaccumulate in aquatic organisms and may affect reproductive systems in wildlife. Its metabolites can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and the synthesis of steroid hormones . Furthermore, musk xylene is classified as a substance of very high concern under European Union regulations due to its persistence and bioaccumulative properties .

The synthesis of musk xylene involves several key steps:

  • Preparation of tert-butyl-meta-xylene:
    • React meta-xylene with tert-butyl chloride using aluminum chloride as a catalyst.
    • Typical yields are around 70-80%.
  • Nitration Process:
    • Subject tert-butyl-meta-xylene to nitration using fuming nitric acid or a sulfuric-nitric acid mixture.
    • The crude product is crystallized from heated mixtures to obtain pure musk xylene.
  • Purification:
    • The crude product undergoes recrystallization from 95% ethanol to achieve high purity levels (up to 88% yield based on starting materials) .

Musk xylene has historically been used in various applications:

  • Fragrance Industry: It serves as a key ingredient in perfumes, soaps, detergents, and cosmetics due to its musky scent.
  • Research: Its chemical properties have made it a subject of study for understanding nitro compounds' behavior in environmental contexts.
  • Industrial Uses: Although less common now due to regulatory pressures, it has been utilized in some industrial formulations.

Research indicates that musk xylene interacts with various environmental factors:

  • Photodegradation: Studies have modeled its reaction pathways when exposed to hydroxyl radicals in the atmosphere.
  • Bioaccumulation: It has been detected in aquatic environments, raising concerns about its long-term ecological effects.
  • Toxicological Studies: Investigations into its metabolites reveal potential risks associated with chronic exposure to humans and wildlife .

Musk xylene belongs to a class of compounds known as nitro musks. Below is a comparison with similar compounds:

Compound NameStructure TypeKey Features
Musk ambretteNitro muskLess persistent than musk xylene; used in food products.
GalaxolideMacrocyclic muskMore biodegradable; commonly used in laundry products.
TonalideNitro muskSimilar scent profile; lower environmental persistence.
Musk ketoneNitro muskUsed in fragrances; also faces regulatory scrutiny due to environmental concerns.

Uniqueness of Musk Xylene

Musk xylene is unique among these compounds due to its high bioaccumulation potential and persistence in the environment. Its structural characteristics—specifically the presence of three nitro groups—contribute to its distinctive properties but also raise significant health and safety concerns that have led to regulatory actions against its use .

Physical Description

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Color/Form

Plates, needles from alcohol

XLogP3

3.8

Density

0.77 g/cu cm

LogP

log Kow = 4.9

Odor

Strong musk odor
Sweet, musky odo

Melting Point

110.0 °C
111.5 °C

UNII

1ZAO16GU5K

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Musk xylene is a needle-like solid. It has a sweet, musky odor. It is not very soluble in water. USE: Musks such as musk xylene are used as a fragrance ingredient in cosmetics, soaps, detergents and household cleaners. EXPOSURE: Workers that use musk xylene may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of and dermal contact with consumer products containing this compound. If musk xylene is released to the environment, it will be broken down slowly in air. Musk xylene released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is not expected to move through soil. It may be broken down slowly by microorganisms under conditions of low oxygen and reaction with hydrogens in water. It is very persistent in water. It is expected to build up in fish. RISK: Chronic skin irritation and allergic skin rashes have been observed in some people after use of products containing musk xylene, such as colognes and aftershave. Sunlight may worsen these reactions. One study reported a potential association between increased exposure to musk xylene and a history of fertility issues and miscarriage in German women. Studies in human cells conducted in a laboratory indicate that musk xylene has the potential to alter estrogen levels. Musk xylene is an eye irritant in laboratory animals. Tremors, stomach erosion, liver damage, and death occurred in some laboratory animals exposed to high oral doses of musk xylene. Mild liver effects were observed in laboratory animals following repeat skin application of high doses of musk xylene. No toxic effects were observed at lower oral or dermal doses. No clear evidence of abortion or birth defects was observed in laboratory animals following exposure to high oral doses during pregnancy. No evidence of infertility was observed in offspring of animals exposed to moderate levels during pregnancy. Liver and glandular tumors developed in some laboratory animals following lifetime exposure to musk xylene in the diet. The International Agency for Research on Cancer has determined that musk xylene is not classifiable as to its carcinogenicity in humans based on inadequate data in humans and limited data in animals. The potential for musk xylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.25X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Explosive;Health Hazard;Environmental Hazard

Other CAS

81-15-2

Wikipedia

Musk xylene

Biological Half Life

A group of four male Sprague-Dawley CD rats received a single intravenous administration of ring-labelled (14)C-musk xylene (0.5 mg/kg bw in polyethylene glycol, aqueous sodium chloride and ethanol) ... The concentration of radioactivity subsequently declined in an apparently multiexponential manner to levels below the limit of detection at 160-240 hours, with a mean half-life of 42.6 hours. ...
The pharmacokinetics of musk xylene was determined after a single oral intake of (15)N-labeled musk xylene by three male volunteers (0.05 to 0.14 mg/kg bw; dissolved in 30% ethanol). The plasma elimination half lives amounted to 60, 67, and 94 days, respectively. ...
A single dose of 0.3 mg/kg bw of (15)N-labeled musk xylene (/greater than/ 99% (15)N) was given to six volunteers (three male and three female) by the oral route. ... The elimination of (15)N-musk xylene in plasma could be described by a two-compartment kinetic model with an initial rapid decrease with a plasma half-life of about 11 hours over the first 30 hours which increased to a terminal plasma half-life of 70 days. ...
A biological half-life of 60 days corresponds to a body fat concentration of 15%, 67 days to 21% fat and 94 (107 is also reported) days to 25% fat /in male human subjects following a single oral administration/.

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Musk xylol is prepared by alkylation of m-xylene with isobutene and subsequent nitration with a sulfuric acid-nitric acid mixture.

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-: ACTIVE
Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.
In public use since the 1900s.
Musk xylene is a vPvB /very persistent and very bioaccumulative/ substance according to Article 59 of REACH; it has been included on the candidate list (28/10/2008; ED/67/2008) and included into Annex XIV of REACH (Commission Regulation (EU) No 143/2011) with a sunset date of 21 August 2014.

Analytic Laboratory Methods

A new analytical method for the simultaneous determination of eight synthetic musks compounds (SMs) including five polycyclic musks (PCMs) and three nitro musks (NMs) was validated for sediment samples based on a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by gas chromatography-mass spectrometry (GC-MS). Good analytical performances were obtained for all the target compounds. For the validation of the method, internal calibration (IC) and internal calibration with QuEChERS (ICQ) were compared. Good linearity was obtained for both calibration methods with determination coefficients (R2) ranging between 0.990 for Musk Xylene (MX) and 0.999 for Tonalide (AHTN) with IC and between 0.991 for Musk Ketone (MK) and 0.999 for Traseolide (ATII) with ICQ. The repeatability ranges were 0.1%-1.9% with the IC and 0.1%-2.6% with the ICQ. The apparent recoveries obtained for SMs in the standard reference sediment (SRM1944) varied in the range of 70%-98% and 75%-103% in the sediment from the Bizerte Lagoon (Tunisia). The absolute recoveries ranged between 61% and 92% for the SRM1944 and between 61% and 89% in the sediment from the Bizerte Lagoon. The limits of detection (LOD) calculated for the two main compounds, Galaxolide (HHCB) and Tonalide (AHTN) were 0.3 and 0.1 ng/g respectively. The LODs obtained for ADBI (Celestolide), AHMI (Phantolide), ATII (Traseolide), MM (Muks mosken), MK (Musk Ketone) and MX (Musk Xylene) were 0.08, 0.12, 0.03, 0.34, 0.11, 0.08, 0.10 and 0.15 ng/g respectively. The levels of sigmaSMs in surface sediments from the Bizerte Lagoon ranged from 1.4 to 4.5 ng/g, which are 1000 times lower than the predicted no effect concentration (PNEC) for marine organisms.
This study intended to develop a robust and sensitive method for simultaneous determination of polycyclic musks (HHCB and AHTN) and nitro musks (musk xylene (MX) and musk ketone (MK)) in water samples using optimized solid-phase extraction (SPE) by gas chromatography and mass spectrometry (GC-MS). The SPE procedure was optimized in terms of selections of SPE cartridge, sample pH, elution process, etc. The method detection limits (MDLs) were from 0.09 to 0.18 ng/L for the analytes. The recoveries ranged from 88.3 to 104.1% in spiked deionized water and from 86.4 to 106.8% in groundwater samples, respectively. The proposed approach was also validated by detecting real samples. The results revealed that HHCB and AHTN were ubiquitous in the local aquatic matrices. Furthermore, nitro musks were found in some aquatic matrices, which is consistent with the fact that nitro musks are still being produced and applied in China.
A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 um), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.

Clinical Laboratory Methods

Ubiquitous occurrences of synthetic nitro musks are evident in the literature. The in vivo analysis of musk xylene (MX) and musk ketone (MK)-protein adducts in trout liver has been performed by gas chromatography-mass spectrometry using selected ion monitoring (GC-SIM-MS). Biotransformation, dose-response and toxicokinetics studies of 2-amino-MX (2-AMX), 2-amino-MK (2-AMK) and 4-amino-MX (4-AMX) metabolites, covalently bound to cysteine amino acids in proteins in fish liver, formed by enzymatic nitro-reduction of MX and MK, have been described. Trouts were exposed to single exposures of 0.010, 0.030, 0.10, and 0.30 mg/g MX and/or MK. Forty-two fish liver samples were collected from exposed- and control-fish subsequent to exposure intervals of 1 day, 3 days, and 7 days and were composited as per exposure schedules and times. Alkaline hydrolysis released bound metabolites from exposed liver composites that were extracted into n-hexane and then concentrated and analyzed by GC-SIM-MS. The presence of the metabolites in liver extracts was confirmed based on agreement of similar mass spectral properties and retention times with standards. In the dose-response study, the maximum adduct formation was 492.0 ng/g for 2-AMX, 505.5 ng/g for 2-AMK and 12588.5 ng/g for 4-AMX in liver at 0.03 mg/g MX and MK fish in 1 day after exposure. For toxicokinetics investigation, the highest amount of the target metabolites was found to be the same concentration as observed in the dose-response study for 1 day after exposure with 0.03 mg/g MX and MK fish and the half-lives of the metabolites were estimated to be 2-9 days based on assumption of first-order kinetics. Average recoveries exceeded 95% with a relative standard deviation (RSD) around 9%, and the limit of detection (LOD) ranged from 0.91 to 3.8 ng/g based on a signal to noise ratio of 10 (S/N=10) could be achieved for the metabolites. No metabolites were detected in the controls and exposed non-hydrolyzed liver extracts. This is the first report on dose-response and toxicokinetics of nitro musk-cysteine-protein adducts in fish liver.

Interactions

/Researchers/ have studied the sensitizing properties of musk xylene in a photopatch test ... 13 Patients, suspected to suffer from a photoallergic contact dermatitis, were screened by means of a questionnaire and clinical tests. Dermal sensitivity to UV light was pre-tested after which nitromusks (amount and vehicle not specified) were applied on the skin under occlusive patches (two sites per substance). After 24 hours of contact the patches were removed under dim light and the skin examined for any signs of contact-dermatitis. Half of the contact sites were covered again and the other half was irradiated with ultra-violet light. All persons studied showed a photoallergic reaction to musk ambrette. In one person also a photoallergic reaction to musk xylene was observed. No reaction was seen at the non-irradiated site. The study is inconclusive as to whether this patient shows either cross-photoallergy between musk ambrette and musk xylene or that this patient shows a concomittant independent photo-allergy to two nitromusks. The study is also inconclusive as to the prevalence of the condition.
Photosensitivity to musk ambrette was confirmed in 15 men previously photopatch tested and in a further 4 men currently attending the clinic. 6 of the recalled patients continued to react adversely to sunlight due either to unrecognised exposure to musk ambrette or to their having become persistent light reactors. Positive photopatch tests, possibly cross reactions, were seen in 3 of the 19 patients with the structurally-related nitromusks, moskene and musk xylene but not with musks ketone and tibetine. Musk ambrette elicited a positive patch test without light in 3 of the 19 patients.

Dates

Modify: 2023-08-15

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